molecular formula C24H40O3 B074447 Isolithocholic acid CAS No. 1534-35-6

Isolithocholic acid

Cat. No.: B074447
CAS No.: 1534-35-6
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-WFVDQZAMSA-N
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Mechanism of Action

Target of Action

Isolithocholic acid is a bile acid that is formed via microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . It primarily targets the spores of certain strains of Clostridium difficile, a bacterium that can cause infections in the gut .

Mode of Action

This compound interacts with its targets by inhibiting spore germination and growth. Specifically, it inhibits spore germination induced by taurocholic acid in the C. difficile strains CD196, M68, BI9, and 630 . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a certain concentration .

Biochemical Pathways

The formation of this compound involves the microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . This process is part of the larger bile acid metabolic pathway, which plays a crucial role in the digestion and absorption of dietary fats in the small intestine . The transformation of bile acids into iso-bile acids is facilitated by certain bacteria in the gut .

Pharmacokinetics

The pharmacokinetics of this compound, like other bile acids, involves its synthesis from cholesterol in the liver, secretion into the small intestine, and subsequent modifications through the process of metabolism by gut bacteria . .

Result of Action

The action of this compound results in the inhibition of spore germination and growth of certain C. difficile strains, thereby potentially preventing or reducing the severity of infections caused by these bacteria . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells .

Action Environment

The action of this compound is influenced by the gut environment, particularly the presence of other bile acids and gut microbiota . For instance, the formation of this compound is facilitated by certain gut bacteria that can metabolize lithocholic acid or lithocholic acid 3α-sulfate . Additionally, diet can influence the levels of this compound, as evidenced by a study showing decreased fecal levels of this compound in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isolithocholic acid is typically synthesized through microbial metabolism. The transformation of lithocholic acid into this compound involves the action of gut bacteria, particularly Clostridium species . The reaction conditions often include anaerobic environments and specific bacterial strains capable of catalyzing the conversion.

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily studied in a research context. the microbial fermentation process using Clostridium species can be scaled up for larger production if needed .

Chemical Reactions Analysis

Types of Reactions: Isolithocholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted derivatives of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEROWZSTRWXGI-WFVDQZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315537
Record name Isolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isolithocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1534-35-6
Record name Isolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1534-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isolithocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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